Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1239319-94-8
VCID: VC0087609
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

CAS No.: 1239319-94-8

Cat. No.: VC0087609

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate - 1239319-94-8

Specification

CAS No. 1239319-94-8
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
Standard InChI Key TWNDWKDXPSDFLL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N

Introduction

Chemical Properties

Molecular Structure

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate possesses a distinctive molecular architecture centered around a spirocyclic system. The compound features a spiro carbon atom that connects a cyclobutane ring and a cyclopentane ring, creating the characteristic [3.4] spirocyclic framework. The nitrogen atoms at positions 2 and 6 of the spirocyclic system introduce important functional diversity, with position 2 bearing an amino group and position 6 connected to a tert-butyloxycarbonyl (Boc) protecting group.

The molecular structure can be represented by the molecular formula C12H22N2O2, reflecting the composition of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The spatial arrangement of these atoms creates a unique three-dimensional structure with specific stereochemical features that influence its chemical reactivity and potential biological activities.

Physical Properties

The physical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are summarized in Table 1, providing key parameters that characterize this compound.

Table 1: Physical Properties of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number1638763-38-8
AppearanceSolid (typical for similar compounds)
SolubilitySoluble in common organic solvents (typical for similar carbamates)
Storage ConditionsRoom temperature (typical for similar compounds)

The compound has a molecular weight of 226.32 g/mol, making it a relatively small molecule compared to many pharmaceutical compounds. This size can be advantageous for drug development as it may contribute to favorable pharmacokinetic properties.

Chemical Reactivity

The chemical reactivity of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is largely determined by its functional groups and structural features. The primary amino group at position 2 serves as a nucleophile, making it reactive toward electrophilic species such as carbonyl compounds, alkyl halides, and activated carboxylic acid derivatives. This reactivity enables various chemical transformations including alkylation, acylation, and condensation reactions.

The tert-butyl carboxylate group at position 6 functions primarily as a protecting group for the nitrogen atom. Under acidic conditions, this group can be cleaved to reveal the secondary amine, which can then participate in further reactions. This selective deprotection strategy is commonly employed in multi-step organic syntheses to unmask reactive functional groups at specific stages of a synthetic sequence.

The spirocyclic framework contributes to the compound's conformational rigidity, which can influence both its chemical reactivity and potential biological activities. This rigid structure restricts the molecule's flexibility, potentially enhancing its selectivity in interactions with biological targets.

Synthesis Methods

Related Synthetic Examples

Insights into the synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate can be gained by examining the synthetic routes to related compounds. For instance, the synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (a related compound with a hydroxyl group instead of an amino group) provides valuable information about potential synthetic strategies .

Similarly, approaches used in the synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0) may be adaptable to the synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate with appropriate modifications to introduce the amino group at position 2 .

Table 2: Comparison of Related Azaspiro Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate1638763-38-8C12H22N2O2226.32 g/molAmino group at position 2
Tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate1239319-91-5C12H21NO3227.3 g/molHydroxyl group at position 2
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate885270-86-0C11H20N2O2(Not specified in source)Nitrogen atom at position 2

Applications in Research

Medicinal Chemistry Applications

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate has significant potential in medicinal chemistry as a building block for the development of bioactive compounds. The compound's unique structural features make it valuable for the design of molecules with specific three-dimensional arrangements of functional groups, which can enhance interactions with biological targets.

The patent information related to "Exo-aza spiro inhibitors of menin-MLL interaction" suggests that azaspiro compounds like tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate or its derivatives may play a role in the development of inhibitors targeting protein-protein interactions, specifically the menin-MLL interaction . This interaction is relevant in certain types of leukemia, indicating potential applications in oncology research.

Comparative Analysis

Structural Comparison with Related Compounds

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate bears structural similarities to several related azaspiro compounds, with key differences in the functional groups attached to the spirocyclic core. Table 3 provides a comparison of the structural features of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and related compounds.

Table 3: Structural Comparison of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and Related Compounds

CompoundSpirocyclic CorePosition 2Position 6Key Characteristic
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[3.4]octaneAmino (-NH2)Boc-protected NNucleophilic amino group
Tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate[3.4]octaneHydroxyl (-OH)Boc-protected NHydrogen bond donor/acceptor
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate[3.4]octaneNitrogen (-NH-)Boc-protected NSecondary amine functionality

The structural differences among these compounds result in distinct chemical properties and potential biological activities. The amino group in tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, for instance, is more nucleophilic than the hydroxyl group in tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, which can lead to different reactivity patterns and biological interactions.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of azaspiro compounds is essential for their rational design and optimization for specific applications. The rigid spirocyclic framework defines the three-dimensional arrangement of functional groups, which can significantly influence interactions with biological targets.

The position and nature of substituents on the spirocyclic core can modulate various properties including:

For compounds like tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, the amino group at position 2 can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. This feature, combined with the conformational constraints imposed by the spirocyclic system, can lead to favorable binding properties for specific target proteins.

Future Research Directions

Exploration of Biological Activities

Further investigation into the biological activities of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives could reveal new therapeutic applications beyond those currently envisioned. Potential areas for exploration include:

  • Screening against diverse biological targets to identify novel activities

  • Investigation of effects on specific signaling pathways relevant to disease states

  • Exploration of potential applications in neurodegenerative disorders, infectious diseases, or metabolic conditions

  • Examination of interactions with various enzyme classes beyond the menin-MLL system

Such investigations could expand the utility of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and related compounds in pharmaceutical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator